Phenethyl isovalerate

Catalog No.
S584262
CAS No.
140-26-1
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl isovalerate

CAS Number

140-26-1

Product Name

Phenethyl isovalerate

IUPAC Name

2-phenylethyl 3-methylbutanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

JIMGVOCOYZFDKB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCC1=CC=CC=C1

Solubility

Insoluble in water; soluble in oils
1 mL in 3 ml 80% ethanol (in ethanol)

Synonyms

2-phenylethyl 3-methylbutanoate, phenethyl isovalerate

Canonical SMILES

CC(C)CC(=O)OCCC1=CC=CC=C1

Here's what we do know:

  • Chemical Properties: Research focuses on the chemical properties of PEIV to understand its stability, reactivity, and potential for use in various industrial applications. Studies investigate its interaction with other flavor and fragrance compounds [].

Flavor and Fragrance Research

The primary area of scientific research involving PEIV concerns its application in the flavor and fragrance industry. Studies explore its sensory properties and its ability to create or enhance specific flavors and aromas in food and cosmetic products [].

PEIV is known for its pleasant, fruity, and floral scent, often described as reminiscent of roses, peaches, and apricots []. Researchers investigate how PEIV interacts with other flavor and fragrance molecules to achieve desired taste and olfactory profiles.

For instance, studies might examine how PEIV interacts with other esters to create a more complex and realistic fruity flavor in food products [].

Safety Research

Some scientific research focuses on the safety of PEIV for use in consumer products. Regulatory bodies like the Food and Drug Administration (FDA) and International Fragrance Research Institute (IFRA) set safety guidelines for fragrance and flavor ingredients. Research contributes to establishing safe usage levels of PEIV in various applications [, ].

Phenethyl isovalerate is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.29 g/mol. It is an ester formed from phenethyl alcohol and isovaleric acid. This compound is recognized for its pleasant floral aroma, making it a popular ingredient in the fragrance and flavor industries. Its CAS Registry Number is 140-26-1, and it is also known by various synonyms, including benzylcarbinyl isovalerate and 2-phenylethyl 3-methylbutanoate .

Phenethyl isovalerate is generally considered safe for use in cosmetics and food flavorings when used within regulated limits []. However, it may cause skin irritation in some individuals.

Typical of esters. Common reactions include:

  • Hydrolysis: In aqueous conditions, phenethyl isovalerate can be hydrolyzed to yield phenethyl alcohol and isovaleric acid. This reaction can be catalyzed by both acids and bases .
  • Oxidation: The alcohol produced from hydrolysis can further undergo oxidation to form phenylacetic acid, which is then conjugated and excreted primarily through urine .
  • Esterification: It can also react with alcohols to form new esters, which may have varying aromatic properties depending on the alcohol used .

Phenethyl isovalerate has been studied for its biological activities, particularly in relation to its safety profile in human applications. A human maximization test involving 31 subjects indicated no sensitization reactions at a concentration of 4% . Additionally, it has been noted for its potential toxicity to aquatic life, emphasizing the need for careful handling in environmental contexts .

Phenethyl isovalerate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the direct esterification of phenethyl alcohol with isovaleric acid in the presence of a catalyst such as sulfuric acid. This reaction typically requires heating to facilitate the formation of the ester .
  • Transesterification: Another method involves the transesterification of other esters with phenethyl alcohol, which can yield phenethyl isovalerate depending on the reactants used .

Phenethyl isovalerate finds extensive applications in several industries:

  • Fragrance Industry: It is widely used as a fragrance ingredient due to its pleasant floral scent, often found in perfumes and personal care products .
  • Flavoring Agent: In the food industry, it serves as a flavoring agent for various products, enhancing their sensory appeal .
  • Cosmetics: Its aromatic properties make it suitable for use in cosmetic formulations, contributing to scent profiles in lotions and creams .

Phenethyl isovalerate shares structural similarities with several other compounds. Below are some notable comparisons:

Compound NameMolecular FormulaMolecular WeightSimilarity Score
Phenethyl butyrateC₁₂H₁₆O₂192.26 g/mol0.79
Phenethyl isobutyrateC₁₂H₁₆O₂192.26 g/mol0.89
Benzyl acetateC₉H₁₀O₂150.18 g/molNA
Isovaleric acidC₅H₁₀O₂102.13 g/mol0.64
Phenethyl propionateC₁₃H₁₈O₂206.29 g/molNA

Uniqueness: Phenethyl isovalerate stands out due to its specific floral aroma profile and its unique combination of both phenethyl and branched-chain fatty acid components, which differentiates it from other similar compounds that may not exhibit the same fragrance characteristics or biological activity .

Physical Description

Colourless to slighty yellow liquid; fruity or rose-like odou

XLogP3

3.6

Density

d15 0.98
0.973-0.976

UNII

K86JE60K0L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 312 of 335 companies (only ~ 6.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

140-26-1

Wikipedia

Phenethyl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Butanoic acid, 3-methyl-, 2-phenylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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